Preskimmianine

Vue d'ensemble

Description

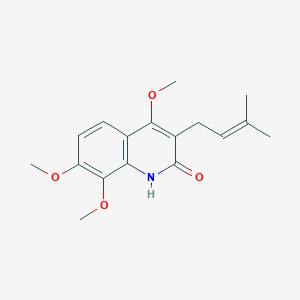

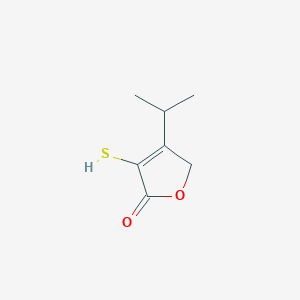

Preskimmianine is a furoquinoline alkaloid found in various plants, particularly within the Rutaceae family. It is known for its significant biological activities, including anti-inflammatory and neuroprotective properties. This compound is a precursor to skimmianine, another well-studied alkaloid with similar properties.

Applications De Recherche Scientifique

Preskimmianine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other bioactive compounds.

Biology: Studied for its effects on cellular processes and its potential as a neuroprotective agent.

Medicine: Investigated for its anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of pharmaceuticals and natural product-based therapies

Mécanisme D'action

Target of Action

Preskimmianine is a biogenetic precursor of skimmianine . It has been found to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells . It also shows strong binding affinity with ESR1, PPARG, IL6, TP53, and EGFR .

Mode of Action

This compound, as an acetylcholinesterase (AChE) inhibitor, prevents the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, potentially improving cognitive function .

Biochemical Pathways

The biosynthesis of this compound starts from anthranilic acid, which is abundant in the family Rutaceae . The process involves several steps, including the formation of anthraniloyl-CoA, extension of the side chain by adding malonyl-CoA, cyclization to form a heterocyclic system, alkylation at the C-3 position, and cyclization on the dimethylallyl sidechain .

Pharmacokinetics

The pharmacokinetic progress of this compound in rats mostly involves changes of the double bond C2-C3 and methoxy groups . .

Result of Action

This compound’s inhibition of AChE can potentially alleviate the cognitive defects in Alzheimer’s disease patients by elevating acetylcholine levels . It also shows anti-inflammatory properties, as evidenced by its ability to inhibit nitric oxide production in LPS-stimulated BV2 cells .

Analyse Biochimique

Biochemical Properties

Preskimmianine has been identified as a strong acetylcholinesterase (AChE) inhibitor . AChE is an enzyme that plays a significant role in nerve impulse transmission at the cholinergic synapses by rapidly hydrolyzing acetylcholine (ACh). Inhibitors of AChE, like this compound, can increase cholinergic transmission by blocking the degradation of ACh .

Cellular Effects

This compound, as an AChE inhibitor, can influence cell function by affecting the cholinergic transmission. It can potentially alleviate the cognitive defect of Alzheimer’s disease patients by elevating ACh levels . Moreover, it can act as disease-modifying agents by preventing the assembly of β-amyloid peptide into amyloid plaque .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on AChE. By inhibiting AChE, it prevents the breakdown of ACh, a neurotransmitter that plays a crucial role in memory and learning. This leads to an increase in the concentration of ACh, thereby enhancing cholinergic transmission .

Metabolic Pathways

This compound is involved in the cholinergic pathway due to its inhibitory action on AChE

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Preskimmianine can be synthesized through a series of chemical reactions starting from anthranilic acid. The process involves:

Formation of Anthraniloyl-CoA: Anthranilic acid is combined with acetate to form anthraniloyl-CoA.

Claisen Condensation: This intermediate undergoes Claisen condensation with malonyl-CoA to extend the side chain.

Cyclization: The extended chain cyclizes to form a lactam, generating a heterocyclic system.

Alkylation: The quinolone formed is alkylated at the C-3 position using dimethylallyl diphosphate.

Cyclization and Hydroxylation: Further cyclization on the dimethylallyl side chain forms a new heterocyclic five-membered ring, leading to the formation of this compound through hydroxylation of dictamine.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the roots of Dictamnus angustifolius, followed by purification processes to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Preskimmianine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form skimmianine.

Reduction: Reduction reactions can modify its functional groups, altering its biological activity.

Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups, to form derivatives with different properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Skimmianine: Formed through oxidation.

Various Derivatives: Formed through substitution reactions, which can have different biological activities.

Comparaison Avec Des Composés Similaires

Preskimmianine is similar to other furoquinoline alkaloids, such as:

Skimmianine: A direct oxidation product of this compound with potent acetylcholinesterase inhibitory activity.

Dictamnine: Another furoquinoline alkaloid with similar anti-inflammatory properties.

γ-Fagarine: Known for its anti-cancer and anti-inflammatory activities

Uniqueness: this compound’s unique combination of neuroprotective and anti-inflammatory properties, along with its role as a precursor to other bioactive compounds, makes it a valuable compound in both research and industrial applications.

Propriétés

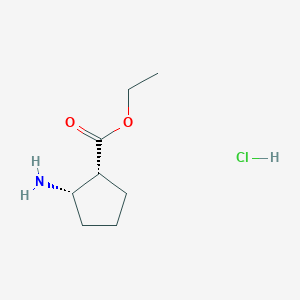

IUPAC Name |

4,7,8-trimethoxy-3-(3-methylbut-2-enyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEZQCLAAGSHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Preskimmianine and where is it found?

A1: this compound is a quinoline alkaloid found in plants of the Rutaceae family. It has been isolated from several species, including Dictamnus dasycarpus, Acronychia oligophylebia, and Dictamnus albus [, , ].

Q2: Has this compound been investigated for any biological activities?

A2: While this compound itself hasn't been extensively studied for its biological activity, research shows that it's a potential precursor to Skimmianine []. Additionally, extracts containing this compound, alongside other alkaloids, have shown some promising activities:

- Antifungal Activity: Extracts from Acronychia oligophylebia containing this compound exhibited a broad spectrum of antifungal activity, although the potency was reported as weak [, ].

- Inhibition of Nitric Oxide Production: Studies on extracts from Dictamnus dasycarpus root bark, which contained this compound, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests a potential role in modulating inflammatory responses.

Q3: What is the structure of this compound?

A3: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they highlight its close structural relationship to Skimmianine. this compound is considered the biogenetic precursor to Skimmianine []. Further research into chemical databases or literature focusing specifically on this compound would be required to obtain the detailed structural information.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)](/img/structure/B121179.png)

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)